2,2-dicyclopropylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dicyclopropylcyclopropane-1-carboxylic acid is a unique organic compound characterized by its three cyclopropane rings. This compound falls under the category of carboxylic acids, which are known for their carboxyl functional group (-COOH). The presence of multiple cyclopropane rings in its structure makes it an interesting subject for chemical research due to the inherent strain and reactivity associated with cyclopropane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dicyclopropylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with a suitable base to form the cyclopropylmethyl anion, which then undergoes a series of reactions to introduce the carboxyl group. Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with carbon dioxide to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyclopropylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2,2-Dicyclopropylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dicyclopropylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s cyclopropane rings introduce strain, making it highly reactive and capable of forming covalent bonds with nucleophilic sites on enzymes and proteins. This reactivity can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a single cyclopropane ring.
2,2-Dichlorocyclopropanecarboxylic acid: Contains chlorine substituents on the cyclopropane ring.
1-Aminocyclopropane-1-carboxylic acid: An amino acid derivative with a cyclopropane ring.
Uniqueness
2,2-Dicyclopropylcyclopropane-1-carboxylic acid is unique due to the presence of three cyclopropane rings, which impart significant ring strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,2-dicyclopropylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-9(12)8-5-10(8,6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,11,12) |
InChI Key |
LAIUQHIEFSCKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC2C(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.